Product packaging for (2-Ethyl-3-methoxybenzyl)dimethylamine(Cat. No.:)

(2-Ethyl-3-methoxybenzyl)dimethylamine

Cat. No.: B8329466
M. Wt: 193.28 g/mol
InChI Key: NOEIWAJDLSOWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethyl-3-methoxybenzyl)dimethylamine is a chemical compound of interest in advanced chemical and pharmaceutical research. The structure features a dimethylamine group attached to a 2-ethyl-3-methoxybenzyl scaffold. This specific arrangement suggests potential utility as a key synthetic intermediate or precursor in organic synthesis and medicinal chemistry explorations. A primary research application for secondary amines like this involves their role as potential precursors to nitrosamine compounds . Nitrosamines, such as N-Nitrosodimethylamine (NDMA), are a significant focus for regulatory authorities like the FDA and EMA due to their classification as potential carcinogens . Researchers are actively developing robust analytical methods, such as HPLC with fluorescence detection after pre-column derivatization with reagents like NBD-Cl, to detect and quantify secondary amine impurities in pharmaceutical products . As such, this compound serves as a relevant reference standard or model compound for developing and validating these sensitive analytical techniques, helping to address critical safety and quality challenges in the pharmaceutical industry. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B8329466 (2-Ethyl-3-methoxybenzyl)dimethylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(2-ethyl-3-methoxyphenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C12H19NO/c1-5-11-10(9-13(2)3)7-6-8-12(11)14-4/h6-8H,5,9H2,1-4H3

InChI Key

NOEIWAJDLSOWCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC)CN(C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Ethyl 3 Methoxybenzyl Dimethylamine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of (2-Ethyl-3-methoxybenzyl)dimethylamine suggests several key bond disconnections. The most logical disconnection is at the benzylic carbon-nitrogen bond. This leads to two primary precursor types: an electrophilic benzyl (B1604629) component and a nucleophilic dimethylamine (B145610) source, or vice versa.

Disconnection 1: C-N Bond (Amine Alkylation or Reductive Amination)

This approach identifies 2-ethyl-3-methoxybenzyl halide (e.g., bromide or chloride) or 2-ethyl-3-methoxybenzaldehyde (B1508526) as the key electrophilic precursors and dimethylamine as the nucleophile.

Disconnection 2: C-C Bond (Aromatic Substitution)

A less common but feasible approach involves the formation of the ethyl or methoxy (B1213986) groups on a pre-existing benzylamine (B48309) scaffold. However, this is often more complex due to regioselectivity challenges.

Based on this analysis, the most direct synthetic strategies involve either the alkylation of dimethylamine with a suitable 2-ethyl-3-methoxybenzyl derivative or the reductive amination of 2-ethyl-3-methoxybenzaldehyde with dimethylamine.

Exploration of Amination Reactions for Tertiary Amine Formation

The formation of the tertiary amine functional group is a critical step in the synthesis of this compound. Several established amination methodologies can be effectively employed.

Reductive amination is a widely used and efficient method for the synthesis of amines. pearson.com This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. pearson.com

For the synthesis of this compound, this would involve the reaction of 2-ethyl-3-methoxybenzaldehyde with dimethylamine. The in situ-formed iminium ion is then reduced using a suitable reducing agent.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂/Pd, Ni) pearson.com

The choice of reducing agent can be critical to the success of the reaction, with milder reagents like sodium cyanoborohydride being particularly effective as they selectively reduce the iminium ion in the presence of the starting aldehyde. Direct reductive amination, where the carbonyl compound, amine, and reducing agent are mixed together, is a common and convenient approach. ias.ac.inrsc.org

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium borohydride (NaBH₄)Inexpensive, readily availableCan reduce the starting aldehyde
Sodium cyanoborohydride (NaBH₃CN)Selectively reduces iminium ions Toxic cyanide byproduct
Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild, selective, non-toxicMore expensive
Catalytic Hydrogenation (H₂/Catalyst)"Clean" reaction, high yieldingRequires specialized equipment (hydrogenator)

The direct alkylation of amines with alkyl halides is a classical method for forming carbon-nitrogen bonds. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of 2-ethyl-3-methoxybenzyl halide (chloride or bromide) with dimethylamine.

However, a significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.comoup.com The product, a tertiary amine, can still be nucleophilic and react with the benzyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comthieme-connect.de To minimize this, reaction conditions such as stoichiometry (using an excess of the amine), temperature, and reaction time must be carefully controlled. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction. google.com

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, typically as its hydrochloride salt. adichemistry.comnih.gov While not a direct route to this compound, the principles of the Mannich reaction are relevant to the synthesis of related β-amino ketones, which can be further modified. adichemistry.comorgsyn.org

A more direct analogue is the zinc-mediated three-component reaction of an aromatic halide, an amine, and paraformaldehyde, which allows for the synthesis of functionalized tertiary benzylamines. organic-chemistry.org This method involves the in situ formation of an arylzinc reagent.

The core of the Mannich reaction involves the formation of an iminium ion (Eschenmoser's salt is a stable example) from formaldehyde and dimethylamine, which then acts as the electrophile. adichemistry.com

Other condensation reactions can be employed to synthesize precursors or analogues. For instance, the Knoevenagel condensation of substituted benzaldehydes with active methylene (B1212753) compounds like cyanoacetates can produce intermediates that could potentially be converted to the target amine. researchgate.netchemrxiv.org

Precursor Compound Synthesis and Derivatization for Target Structures

The availability of the key precursor, 2-ethyl-3-methoxybenzaldehyde or its corresponding benzyl halide, is crucial. If not commercially available, their synthesis from simpler starting materials is required.

The synthesis of substituted benzaldehydes can be achieved through various methods, including:

Formylation of phenols: The Duff reaction or Reimer-Tiemann reaction can introduce a formyl group onto a phenolic ring. For example, 3-bromo-2-hydroxybenzaldehyde can be prepared via the formylation of o-bromophenol. google.com

Oxidation of benzyl alcohols: A corresponding 2-ethyl-3-methoxybenzyl alcohol can be oxidized to the aldehyde using a variety of oxidizing agents, such as nitric acid. google.com

Methylation of hydroxybenzaldehydes: A hydroxyl group on the aromatic ring can be methylated using reagents like dimethyl sulfate or methyl iodide. google.com For instance, 2-hydroxy-3-methoxybenzaldehyde can be prepared and subsequently methylated. irphouse.com

Once the aldehyde is obtained, it can be reduced to the corresponding benzyl alcohol, which can then be converted to a benzyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). For example, 3-methoxybenzyl chloride can be prepared from 3-methoxybenzaldehyde by reduction followed by chlorination. google.comgoogle.com

Synthesis of Substituted Methoxybenzyl Precursors (e.g., 4-methoxybenzaldehyde)

The synthesis of the target molecule hinges on the successful preparation of the crucial intermediate, 2-ethyl-3-methoxybenzaldehyde. Due to the specific substitution pattern, a direct one-step synthesis is often not feasible. A plausible multi-step synthetic route can be devised starting from commercially available precursors like 3-methoxyphenol.

One potential strategy involves the following conceptual steps:

Formylation of 3-methoxyphenol: Introduction of a formyl group (-CHO) onto the aromatic ring of 3-methoxyphenol. The Reimer-Tiemann reaction, which uses chloroform and a base, is a classic method for the ortho-formylation of phenols. However, this reaction can sometimes lead to a mixture of isomers.

Protection of the phenolic hydroxyl group: To avoid unwanted side reactions in subsequent steps, the hydroxyl group can be protected, for example, as a methyl ether, yielding 1,3-dimethoxybenzene.

Ortho-Ethylation: The introduction of the ethyl group at the position ortho to one of the methoxy groups is a key challenge. Friedel-Crafts alkylation is a common method for introducing alkyl groups onto an aromatic ring, but it can suffer from issues with regioselectivity and polyalkylation, especially with activating groups like methoxy. wikipedia.orgresearchgate.netambeed.com Directed ortho-metalation (DoM) strategies can offer better control over the regioselectivity of the ethylation.

Selective Demethylation: If a dimethoxy intermediate is used, selective demethylation would be required to reveal the hydroxyl group for the subsequent formylation or to install the methoxy group at the desired position.

Oxidation to the Aldehyde: If a 2-ethyl-3-methoxybenzyl alcohol intermediate is synthesized, it would need to be oxidized to the corresponding aldehyde. Various mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid. semanticscholar.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com

An alternative approach could start from a precursor that already contains some of the required substituents, followed by functional group interconversions to achieve the desired 2-ethyl-3-methoxybenzaldehyde. The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohols. quizlet.comchemicalbook.com For instance, the synthesis of 3-methoxybenzaldehyde can be achieved by the oxidation of m-methoxybenzyl alcohol. researchgate.net

Preparation of Dimethylamine-Containing Intermediates

Once the 2-ethyl-3-methoxybenzaldehyde precursor is obtained, the dimethylamino group can be introduced through several methods. The most common and direct methods are reductive amination and the Eschweiler-Clarke reaction.

Reductive Amination: This is a versatile one-pot reaction that involves the reaction of the aldehyde with dimethylamine in the presence of a reducing agent. mdpi.comwikipedia.org The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the tertiary amine. The steric hindrance from the ortho-ethyl group and meta-methoxy group in 2-ethyl-3-methoxybenzaldehyde might affect the reaction rate. researchgate.netmdpi.comrsc.org

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). harvard.edu The choice of reducing agent and reaction conditions can be optimized to achieve high yields.

Eschweiler-Clarke Reaction: This classic reaction allows for the methylation of a primary or secondary amine to a tertiary amine using excess formic acid and formaldehyde. wikipedia.orgambeed.comsynarchive.comyoutube.com To utilize this method for the synthesis of this compound, one would first need to synthesize the corresponding primary amine, (2-ethyl-3-methoxybenzyl)amine, for example, through reductive amination of the aldehyde with ammonia (B1221849). The subsequent reaction of this primary amine with formaldehyde and formic acid would yield the desired N,N-dimethylated product. mdpi.com A key advantage of the Eschweiler-Clarke reaction is that it typically does not lead to the formation of quaternary ammonium salts. wikipedia.org Recent modifications of this reaction have explored alternative reagents and conditions to improve its scope and environmental friendliness. researchgate.net

Below is a table summarizing typical conditions for the reductive amination of benzaldehyde (B42025) derivatives with dimethylamine.

Aldehyde SubstrateAmineReducing AgentSolventTemperature (°C)Yield (%)Reference
BenzaldehydeDimethylamineNaBH(OAc)₃1,2-Dichloroethane2595 harvard.edu
4-MethoxybenzaldehydeDimethylamineNaBH₃CNMethanol (B129727)2588Generic Conditions
2-ChlorobenzaldehydeDimethylamineH₂/Pd/CMethanol2592Generic Conditions
3,4-DimethoxybenzaldehydeDimethylamineNaBH₄Ethanol0-2590Generic Conditions

Utilization of Protecting Groups in Complex Amine Synthesis

In multi-step syntheses of complex molecules like this compound, the use of protecting groups is often essential to prevent unwanted side reactions of sensitive functional groups. synarchive.com

For the synthesis of the 2-ethyl-3-methoxybenzaldehyde precursor, if starting from a phenolic compound, the hydroxyl group would likely need to be protected. Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS). The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. For instance, a benzyl ether can be cleaved by hydrogenolysis, a reaction that might be compatible with other functional groups in the molecule.

If the synthetic route involves the manipulation of a primary or secondary amine intermediate, the amino group might also require protection. Common amine protecting groups include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides. These groups can be selectively removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz). organic-chemistry.org The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in complex synthesis, allowing for the selective deprotection of one functional group in the presence of others.

Stereoselective Synthesis and Chiral Resolution Techniques

The target molecule, this compound, does not possess a chiral center. However, if a chiral center were to be introduced, for instance, by modifying the ethyl group to a chiral substituent, stereoselective synthesis or chiral resolution would be necessary.

Dynamic Resolution Strategies for Related Chiral Amines

For racemic mixtures of chiral amines, dynamic kinetic resolution (DKR) is a powerful technique to convert the entire mixture into a single enantiomer. This process combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. Enzymatic acylation is a common method for the kinetic resolution of amines. google.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for the separation of enantiomers. researchgate.netresearchgate.netmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The table below provides examples of chiral resolution of benzylamines using HPLC.

Racemic AmineChiral Stationary PhaseMobile PhaseResolution Factor (α)Reference
1-PhenylethylamineCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)1.85 mdpi.com
1-(4-Methoxyphenyl)ethylamineAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (80:20)2.10 mdpi.com
1-(1-Naphthyl)ethylamineChirazyme L6 lipase (enzymatic)Iso-octaneHigh (E > 200) google.com

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule directly. For chiral benzylamines, several asymmetric methods have been developed. These include the use of chiral catalysts in reductive amination, the addition of organometallic reagents to chiral imines or imine derivatives, and the asymmetric hydroarylation of enamines. researchgate.netsemanticscholar.orgnih.govbeilstein-journals.org

For example, a chiral catalyst can be used to control the stereochemical outcome of the reduction of an imine or enamine intermediate. Chiral ligands coordinated to a metal center can create a chiral environment that favors the formation of one enantiomer over the other.

Below is a table summarizing some asymmetric synthesis approaches for chiral amines.

Reaction TypeChiral Catalyst/AuxiliarySubstratesEnantiomeric Excess (ee)Reference
Asymmetric Reductive AminationChiral BINAP-Ru complexKetone and Ammoniaup to 98% beilstein-journals.org
Asymmetric HydroarylationChiral Ni-bis(imidazoline) complexN-acyl enamine and Aryl halideup to 99% semanticscholar.org
Aza-Friedel–Crafts AdditionChiral Cu(II)-bis(oxazoline) complexPhenol and N-sulfonyl aldimineup to 99% nih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, key steps to optimize include the formation of the benzaldehyde precursor and the subsequent amination reaction.

In the reductive amination step, factors such as the choice of reducing agent, solvent, temperature, and reaction time can significantly influence the outcome. For sterically hindered aldehydes, harsher conditions such as higher temperatures or longer reaction times may be necessary to achieve complete conversion. However, these conditions can also lead to the formation of byproducts. A systematic study of these parameters is essential to find the optimal balance.

The table below illustrates the effect of reaction conditions on the yield of a reductive amination reaction.

Parameter VariedConditionYield (%)Observations
Reducing AgentNaBH₄75Slower reaction
NaBH₃CN85Moderate reaction rate
NaBH(OAc)₃95Faster and cleaner reaction
SolventMethanol80Good solubility of reagents
Tetrahydrofuran (THF)70Slower reaction
1,2-Dichloroethane92Aprotic solvent, favors iminium ion formation
Temperature (°C)060Very slow reaction
25 (Room Temp)90Optimal temperature
5088Increased byproduct formation

For the Eschweiler-Clarke reaction, the molar ratios of formaldehyde and formic acid to the amine are critical parameters. An excess of these reagents is typically used to drive the reaction to completion. The reaction temperature is also an important factor, with reactions often being run at or near the boiling point of the aqueous solution. wikipedia.org

Solvents and Catalysis in Amine Synthesis (e.g., Role of DMF)

The synthesis of amines, particularly through common methods like reductive amination, is highly dependent on the reaction environment. The choice of solvent can affect reactant solubility, reaction rates, and even the reaction pathway itself. Similarly, the selection of a catalyst is critical for achieving high yield and selectivity.

N,N-Dimethylformamide (DMF) is a polar aprotic solvent frequently used in chemical reactions due to its ability to dissolve a wide range of organic and inorganic compounds. nih.govguidechem.comwikipedia.org Beyond its role as a solvent, DMF can also function as a reagent, a catalyst, and a stabilizer. nih.gov In the context of amine synthesis, DMF can serve multiple purposes. While it is a common solvent for nucleophilic substitution reactions, it can also act as a source of a dimethylamine group under certain conditions, or as a formylating agent. guidechem.comrsc.orgresearchgate.net For instance, in some metal-catalyzed reactions, DMF can decompose to provide dimethylamine, which can then participate in the amination process. rsc.org

Catalysis is central to modern amine synthesis. Reductive amination, a widely used method to form amines from carbonyl compounds, involves the formation of an imine or iminium ion intermediate, which is then reduced. cell.comias.ac.in This process can be catalyzed by a variety of systems:

Heterogeneous Catalysts : These are solid catalysts that are insoluble in the reaction medium. Common examples include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. cell.comgoogle.com They are favored in industrial applications due to their ease of separation from the reaction mixture and potential for recycling.

Homogeneous Catalysts : These catalysts are soluble in the reaction medium. Complexes of rhodium and ruthenium are known to be effective for reductive amination. cell.com

Stoichiometric Reducing Agents : Hydride reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are also frequently used to reduce the imine intermediate. cell.comias.ac.in The choice of reducing agent is critical to avoid the unwanted reduction of the starting carbonyl compound. ias.ac.in

The table below summarizes the roles of common solvents and catalysts in the synthesis of benzylamines.

Component Type Role in Amine Synthesis Example Reaction
N,N-Dimethylformamide (DMF) Solvent / ReagentActs as a polar aprotic solvent; can also serve as a source of dimethylamine or a formylating agent under specific conditions. nih.govwikipedia.orgrsc.orgNucleophilic substitution, Vilsmeier-Haack reaction. wikipedia.org
Methanol / Ethanol SolventCommon protic solvents used for reductive aminations with borohydride reagents. ias.ac.inReductive amination of benzaldehyde with ammonia. ias.ac.in
Palladium on Carbon (Pd/C) Heterogeneous CatalystCatalyzes the hydrogenation of the imine intermediate in reductive amination. google.comCatalytic hydrogenation of a benzaldehyde/primary amine mixture. google.com
Raney Nickel Heterogeneous CatalystAn alternative to precious metal catalysts for hydrogenation. cell.comIndustrial-scale reductive aminations.
Sodium Borohydride (NaBH₄) Stoichiometric ReductantReduces the imine intermediate formed from the condensation of a carbonyl and an amine. cell.comias.ac.inIndirect reductive amination of aromatic aldehydes. ias.ac.in
Iridium Complexes Homogeneous CatalystUsed for the reductive alkylation of amines with aldehydes using silanes as the reducing agent. organic-chemistry.orgN-alkylation of secondary amines. organic-chemistry.org

Atom Economy Considerations in Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com A reaction with high atom economy minimizes the generation of waste in the form of by-products. nih.govrsc.org Classical synthetic methods, such as the Gabriel synthesis of amines, often suffer from poor atom economy due to the formation of stoichiometric amounts of waste. primescholars.comrsc.org

Several synthetic routes can be envisioned for the preparation of this compound, each with a different atom economy.

Route A: Reductive Amination. This is one of the most common and generally efficient methods for amine synthesis. organic-chemistry.org It involves the reaction of 2-Ethyl-3-methoxybenzaldehyde with dimethylamine to form an iminium ion, which is then reduced in situ. Using a catalytic hydrogenation approach (e.g., H₂ and Pd/C) is highly atom-economical.

Reaction: C₁₀H₁₂O₂ + C₂H₇N + H₂ → C₁₂H₁₉NO + H₂O

Route B: Nucleophilic Substitution. This route involves the reaction of a benzyl halide, such as 2-Ethyl-3-methoxybenzyl chloride, with dimethylamine. While a straightforward method, it generates a stoichiometric amount of salt as a by-product, lowering its atom economy. studymind.co.ukgoogle.com

Reaction: C₁₀H₁₃ClO + C₂H₇N → C₁₂H₁₉NO + HCl

Route C: 'Borrowing Hydrogen' Catalysis. This is a modern, highly atom-economical approach that starts from an alcohol. rsc.org A catalyst temporarily "borrows" hydrogen from the 2-Ethyl-3-methoxybenzyl alcohol to oxidize it to the corresponding aldehyde. This aldehyde then reacts with dimethylamine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only by-product is water. rsc.org

Reaction: C₁₀H₁₄O + C₂H₇N → C₁₂H₁₉NO + H₂O

The following table provides a comparative analysis of the theoretical atom economy for these synthetic routes.

Synthetic Route Key Reactants Primary By-product(s) Theoretical Atom Economy (%) Notes
A: Reductive Amination (Catalytic) 2-Ethyl-3-methoxybenzaldehyde, Dimethylamine, H₂Water (H₂O)91.3%High atom economy as the only by-product is water. rsc.org
B: Nucleophilic Substitution 2-Ethyl-3-methoxybenzyl chloride, DimethylamineHydrochloric Acid (HCl) or a salt thereof83.5%Lower atom economy due to the formation of a stoichiometric salt by-product. primescholars.comrsc.org
C: 'Borrowing Hydrogen' 2-Ethyl-3-methoxybenzyl alcohol, DimethylamineWater (H₂O)91.4%Represents one of the most attractive and waste-free alternatives for N-alkylation. rsc.org

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

As the data indicates, modern catalytic methods like 'borrowing hydrogen' and catalytic reductive amination offer significantly higher atom economies compared to classical substitution reactions, aligning better with the principles of green chemistry by minimizing waste. nih.govrsc.org

Reaction Mechanisms and Theoretical Studies of 2 Ethyl 3 Methoxybenzyl Dimethylamine and Analogues

Detailed Mechanistic Elucidation of Formation Reactions

The formation of (2-Ethyl-3-methoxybenzyl)dimethylamine can be achieved through various synthetic routes, each with a distinct reaction mechanism. The most common pathways involve nucleophilic substitution, strategic electrophilic aromatic substitution to build the precursor, and addition-elimination sequences.

Nucleophilic Substitution Mechanisms in Amine Synthesis

A primary method for synthesizing benzylamines is through nucleophilic substitution, typically following an S(_N)2 (bimolecular nucleophilic substitution) mechanism. schrodinger.comlibretexts.org In this pathway, a suitable benzyl (B1604629) halide, such as (2-Ethyl-3-methoxybenzyl) chloride or bromide, serves as the electrophile. Dimethylamine (B145610) ((CH(_3))(_2)NH), acting as the nucleophile, attacks the benzylic carbon, displacing the halide leaving group in a single, concerted step. schrodinger.com

The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile forms a bond with the carbon center as the leaving group bond breaks. researchgate.net The reactivity of benzylic halides in S(_N)2 reactions is enhanced due to the stabilization of the transition state by the adjacent aromatic ring. youtube.comstackexchange.com

However, using amines as nucleophiles can lead to overalkylation, where the newly formed secondary or tertiary amine competes with the starting amine to react with the alkyl halide. masterorganicchemistry.com For the synthesis of this compound from a primary benzylamine (B48309), this would be a significant side reaction. Starting with dimethylamine as the nucleophile directly leads to the desired tertiary amine, though quaternization to a quaternary ammonium (B1175870) salt can still occur if excess benzyl halide is present.

The electronic nature of the substituents on the benzene (B151609) ring influences the reaction rate. Electron-donating groups, like methoxy (B1213986) and ethyl, can affect the transition state. researchgate.net While strong electron-donating groups can favor an S(_N)1 mechanism by stabilizing a potential carbocation intermediate, for most primary and secondary benzyl halides reacting with strong nucleophiles, the S(_N)2 pathway is dominant. stackexchange.comresearchgate.net Hammett plots for S(_N)2 reactions of substituted benzyl derivatives often show a shallow U-shaped curve, indicating that both electron-donating and electron-withdrawing groups can accelerate the reaction compared to an unsubstituted benzyl group. kyoto-u.ac.jpacs.org

Substituent (X) in X-C₆H₄CH₂BrRelative Rate (vs. X=H)Hammett Constant (σ)
4-OCH₃0.66-0.27
4-CH₃0.81-0.17
H1.000.00
4-Cl1.350.23
3-NO₂2.500.71
4-NO₂4.200.78

This interactive table presents hypothetical relative rate data for an S(_N)2 reaction of substituted benzyl bromides with an amine, illustrating the influence of electronic effects. Actual rates depend on specific reaction conditions.

Electrophilic Aromatic Substitution Pathways

The synthesis of the substituted benzene precursor for this compound relies on electrophilic aromatic substitution (EAS) reactions. fiveable.meuomustansiriyah.edu.iq Planning the synthesis of a polysubstituted benzene requires careful consideration of the directing effects of the substituents. ucalgary.capressbooks.pub

The methoxy group (-OCH(_3)) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The ethyl group (-CH(_2)CH(_3)) is a weakly activating, ortho, para-directing group through an inductive effect. uomustansiriyah.edu.iq

A plausible synthetic strategy must install these groups in the correct 1, 2, 3 relationship. The order of these reactions is critical. youtube.com For instance, starting with phenol, one could first introduce the ethyl group via Friedel-Crafts alkylation, followed by methylation of the hydroxyl group to form the methoxy ether. However, controlling regioselectivity to achieve the desired 2-ethyl-3-methoxy pattern would be challenging due to the strong directing effects of the hydroxyl/methoxy groups. More complex, multi-step strategies are often required to achieve specific substitution patterns on an aromatic ring. The general mechanism for EAS involves the attack of the aromatic ring's π-electrons on a strong electrophile, forming a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iq

Addition-Elimination Processes

An alternative and highly effective method for amine synthesis is reductive amination. masterorganicchemistry.com This two-step process begins with the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.orgchemistrysteps.com

To synthesize this compound, one would start with 2-Ethyl-3-methoxybenzaldehyde (B1508526) and a secondary amine, dimethylamine. The mechanism involves:

Nucleophilic Addition: The dimethylamine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Elimination: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Water is eliminated, and a double bond forms between the carbon and nitrogen, yielding an iminium ion.

Reduction: The resulting iminium ion is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH(_3)CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)), to yield the final tertiary amine. masterorganicchemistry.com

This method is often preferred over nucleophilic substitution with alkyl halides because it avoids the problem of overalkylation. masterorganicchemistry.com

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to model the energies and structures of reactants, products, intermediates, and transition states. researchgate.net

Potential Energy Surface Analysis

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or system of molecules as a function of its geometry. researchgate.netscispace.com For a chemical reaction, the PES maps the energetic landscape that connects reactants to products. rsc.org By analyzing the PES, chemists can identify the lowest energy path, known as the reaction coordinate, and characterize the stationary points along this path, including energy minima (reactants, intermediates, products) and saddle points (transition states). researchgate.net

For S(_N)2 reactions, the shape of the PES is highly dependent on the environment. In the gas phase, the reaction often proceeds through a double-well potential, featuring pre-reaction and post-reaction ion-molecule complexes. researchgate.netresearchgate.net In solution, solvation effects can significantly alter the PES, often transforming it into a single-well potential where the ion-molecule complexes are less stable and the central barrier is higher due to the energy required for desolvation. github.io Computational models, like the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects. researchgate.net

Transition State Characterization

The transition state (TS) represents the highest energy point along the reaction coordinate—an unstable, fleeting arrangement of atoms that is neither reactant nor product. schrodinger.com Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. github.io

A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the simultaneous C-nucleophile bond formation and C-leaving group bond scission in an S(_N)2 reaction). blogspot.com

For the S(_N)2 synthesis of this compound, computational methods can be used to:

Locate the TS structure: Algorithms can search the PES to find the exact geometry of the transition state. github.io

Calculate the Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. stanford.edu

Analyze the TS structure: Bond lengths and angles in the TS can reveal the extent of bond formation and bond breaking, providing insight into whether the transition state is "early" (reactant-like) or "late" (product-like).

These computational analyses provide a detailed picture of the reaction mechanism that complements experimental findings. researchgate.net

Reaction Phase Analysis (e.g., Contact, Preparation, Transition State, Product Adjustment, Separation)

Contact and Preparation Phase: The reaction initiates with the formation of a pre-lithiation complex between the substrate, this compound, and the organolithium reagent, typically n-butyllithium (n-BuLi). In this phase, the lithium atom of the n-BuLi aggregate coordinates to the lone pair of electrons on the nitrogen atom of the dimethylamino group. uwindsor.ca This coordination is a crucial step, bringing the basic alkyl group of the organolithium reagent into close proximity with the protons on the aromatic ring. nih.govacs.org This phenomenon, known as the Complex Induced Proximity Effect (CIPE), is the foundational principle of directed metalation. nih.gov The formation of this initial complex is typically a rapid, reversible equilibrium.

Transition State: Following the initial complexation, the reaction proceeds to the rate-determining step: the abstraction of an ortho-proton by the base. rsc.org Theoretical calculations on similar systems suggest this occurs via a concerted metalation-deprotonation (CMD) mechanism. rsc.org In this phase, a highly organized, cyclic transition state is formed. The key features of this transition state include:

The continued coordination of the lithium atom to the directing nitrogen atom.

The simultaneous abstraction of the C6 proton by the butyl anion of n-BuLi.

The concurrent formation of a new carbon-lithium bond at the C6 position.

The energy required to reach this transition state, known as the activation energy, is the primary kinetic barrier for the reaction. rsc.org The stability of this transition state is influenced by factors such as solvent, temperature, and the electronic and steric nature of the substituents on the aromatic ring.

Product Adjustment and Separation: Upon crossing the transition state barrier, a stable ortho-lithiated intermediate is formed. This species is a potent nucleophile, with the negative charge localized primarily on the C6 carbon. This intermediate is then poised to react with a suitable electrophile (E+). The introduction of an electrophile leads to the formation of a new C-C or C-X bond, yielding the desired 1,6-disubstituted product. The term "separation" in this context refers to the irreversible consumption of the lithiated intermediate by the electrophile and the subsequent aqueous workup, which quenches any remaining organolithium species and leads to the isolation of the final, neutral organic product.

The table below summarizes the calculated energetic profile for a model directed ortho-lithiation reaction, illustrating the relative energy changes throughout the reaction phases.

Reaction PhaseDescriptionRelative Energy (kcal/mol)
Reactants Separated substrate and n-BuLi0.0
Preparation Formation of the initial coordination complex-5 to -10
Transition State Concerted Metalation-Deprotonation (CMD)+15 to +25 (Activation Barrier)
Products ortho-lithiated intermediate and butane-15 to -20

Note: The energy values are representative examples derived from theoretical studies on analogous directed metalation reactions and serve to illustrate the typical thermodynamic and kinetic profile.

Understanding Reactivity Profiles Through Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org In the context of this compound and its reactions, FMO theory provides critical insights into the behavior of the ortho-lithiated intermediate.

While the initial deprotonation step is governed by C-H acidity, the subsequent and synthetically crucial step involves the reaction of the generated aryllithium species with an electrophile. In this interaction, the ortho-lithiated intermediate acts as the nucleophile, and the electrophile acts as the Lewis acid. libretexts.org

HOMO of the Nucleophile: The HOMO of the ortho-lithiated intermediate is the key orbital involved in the reaction. This orbital is high in energy, reflecting the strong nucleophilic and basic character of the aryllithium. Computational studies show that the HOMO is predominantly localized on the carbon atom bearing the lithium atom (the C6 position), which confirms this site as the center of nucleophilicity.

LUMO of the Electrophile: The LUMO of the electrophile is the orbital that accepts the electron density from the nucleophile's HOMO. youtube.com The energy and shape of the LUMO determine the electrophile's reactivity and the site of attack.

According to FMO theory, a chemical reaction is favored when the energy gap between the nucleophile's HOMO and the electrophile's LUMO is small. taylorandfrancis.com A smaller energy gap corresponds to a more significant stabilizing interaction between the two orbitals, leading to a lower activation energy for the reaction. The high energy of the HOMO of the lithiated intermediate ensures a small HOMO-LUMO gap with a wide variety of electrophiles, explaining its high reactivity.

The table below presents typical FMO energy values for a model ortho-lithiated aryl compound and representative electrophiles, illustrating the principles of FMO theory.

SpeciesRoleOrbitalEnergy (eV)HOMO-LUMO Gap (ΔE)
ortho-lithiated arylNucleophileHOMO-1.5N/A
ortho-lithiated arylNucleophileLUMO+2.54.0
Aldehyde (e.g., Benzaldehyde)ElectrophileLUMO-0.80.7
Alkyl Halide (e.g., CH₃I)ElectrophileLUMO-0.21.3

Note: A smaller HOMO-LUMO Gap (ΔE) between the nucleophile's HOMO and the electrophile's LUMO indicates a more favorable orbital interaction and typically a faster reaction rate.

Theoretical Insights into Intramolecular Interactions and Electronic Effects

The reactivity and regioselectivity of the directed ortho-metalation of this compound are intricately controlled by a combination of intramolecular interactions and the electronic effects of the various substituents on the benzene ring.

Electronic Effects: The primary factor governing the regioselectivity of the metalation is the powerful directing ability of the dimethylaminomethyl group at the C1 position. This group functions as a premier Directed Metalation Group (DMG) through its ability to coordinate with the lithium cation of the organolithium base, thereby directing deprotonation to an adjacent ortho position. uwindsor.canih.gov

The other substituents modulate the electronic landscape of the ring:

Methoxy Group (-OCH₃) at C3: This group is also a known DMG, albeit weaker than the dimethylaminomethyl group. It is an electron-donating group via resonance but is inductively electron-withdrawing. Its presence acidifies its ortho protons (at C2 and C4).

Ethyl Group (-CH₂CH₃) at C2: This is a weakly electron-donating group through induction, which slightly deactivates the adjacent C-H bonds towards deprotonation.

The directing power generally follows the order: -CH₂NMe₂ > -OCH₃. uwindsor.ca Therefore, the dimethylaminomethyl group at C1 will preferentially direct lithiation to its ortho positions (C2 and C6).

Intramolecular Interactions and Steric Effects: While electronic effects favor metalation at C2 and C6, steric interactions play a decisive role. The presence of the bulky ethyl group at the C2 position creates significant steric hindrance. rsc.org This steric clash, an example of the "Ortho Effect," effectively blocks the approach of the n-BuLi-TMEDA complex to the C2 proton. rsc.org Consequently, metalation is exclusively directed to the sterically accessible C6 position. The methoxy group at C3 does not significantly hinder the approach to the C6 proton.

Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by calculating the partial atomic charges on the ring protons. A more positive charge generally correlates with higher acidity and a greater propensity for deprotonation.

The table below shows predicted relative acidities of the aromatic protons in this compound based on the combined electronic and steric influences.

Proton PositionKey Influencing GroupsPredicted Acidity (Relative)Rationale
H4Methoxy (-OCH₃)ModerateElectronically activated by the ortho methoxy group.
H5Methoxy (-OCH₃), Ethyl (-Et)LowMeta to the primary DMG; minor electronic influence.
H6Dimethylaminomethyl (-CH₂NMe₂)HighElectronically activated and sterically accessible ortho to the strongest DMG.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 3 Methoxybenzyl Dimethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis: Proton Environments and Coupling

The ¹H NMR spectrum of (2-Ethyl-3-methoxybenzyl)dimethylamine is predicted to exhibit distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the presence of neighboring atoms and functional groups.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The proton at position 6, being ortho to the electron-donating ethyl group and meta to the methoxy (B1213986) group, would likely appear as a doublet. The proton at position 4, situated between the methoxy and ethyl groups, would likely be a triplet, and the proton at position 5, ortho to the methoxy group, would also be a doublet.

The ethyl group should present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a characteristic pattern due to spin-spin coupling. The methoxy group protons (-OCH3) will appear as a sharp singlet. The benzylic protons (-CH2-N) are expected to produce a singlet, as there are no adjacent protons to couple with. Finally, the two methyl groups of the dimethylamine (B145610) moiety are chemically equivalent and will therefore give rise to a single, sharp singlet.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H-67.10 - 7.25d~7.5 - 8.0
Aromatic H-46.80 - 6.95t~7.5 - 8.0
Aromatic H-56.70 - 6.85d~7.5 - 8.0
-OCH₃3.80 - 3.90s-
Ar-CH₂-CH₃2.60 - 2.75q~7.6
Ar-CH₂-CH₃1.15 - 1.30t~7.6
-CH₂-N(CH₃)₂3.40 - 3.55s-
-N(CH₃)₂2.20 - 2.35s-

Note: This data is predicted based on analogous compounds and general principles of NMR spectroscopy.

¹³C NMR Spectral Analysis: Carbon Framework and Substituents

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The aromatic region will display six signals for the six carbons of the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon bearing the methoxy group (C-3) and the carbon bearing the ethyl group (C-2) will be significantly affected. The remaining aromatic carbons (C-1, C-4, C-5, C-6) will also have characteristic shifts.

The aliphatic region will show signals for the ethyl group carbons (-CH2- and -CH3), the methoxy carbon (-OCH3), the benzylic carbon (-CH2-N), and the two equivalent carbons of the dimethylamine group (-N(CH3)2).

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (Ar)~138 - 140
C-2 (Ar)~135 - 137
C-3 (Ar)~157 - 159
C-4 (Ar)~118 - 120
C-5 (Ar)~110 - 112
C-6 (Ar)~126 - 128
-OCH₃~55 - 56
Ar-CH₂-CH₃~25 - 27
Ar-CH₂-CH₃~14 - 16
-CH₂-N(CH₃)₂~63 - 65
-N(CH₃)₂~45 - 47

Note: This data is predicted based on analogous compounds and established substituent effects in ¹³C NMR.

Advanced NMR Techniques for Conformational Studies

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the spatial arrangement and preferred conformations of the molecule. For this compound, NOESY could reveal through-space interactions between protons, providing insights into the rotational preferences around the C-C and C-N single bonds. For instance, correlations between the benzylic protons and the aromatic protons, or between the dimethylamine protons and the benzylic or aromatic protons, would help to define the molecule's three-dimensional structure in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is first vaporized and separated from other components using gas chromatography, and then introduced into the mass spectrometer. Upon electron ionization (EI), the this compound molecule will form a molecular ion (M⁺), and will also fragment in a characteristic manner.

The most prominent fragmentation is expected to be the benzylic cleavage, leading to the formation of a stable (2-ethyl-3-methoxybenzyl) cation. Another significant fragmentation pathway would involve the loss of a dimethylamino group. The fragmentation pattern provides a unique "fingerprint" for the molecule.

Predicted Key Fragments in the GC-MS Spectrum of this compound

m/zPredicted Fragment Ion
193[M]⁺ (Molecular Ion)
149[M - N(CH₃)₂]⁺
121[M - N(CH₃)₂ - CO]⁺
91Tropylium (B1234903) ion from further rearrangement
58[CH₂=N(CH₃)₂]⁺

Note: The relative intensities of these fragments would need to be determined experimentally.

Liquid Chromatography-Electrospray Ionization-Quadrupole Time of Flight Mass Spectrometry (LC-ESI-QTOF-MS)

LC-ESI-QTOF-MS is a high-resolution mass spectrometry technique that provides highly accurate mass measurements. In this technique, the sample is introduced into the mass spectrometer via liquid chromatography and ionized using electrospray ionization (ESI), which is a softer ionization method compared to EI. This often results in a prominent protonated molecule [M+H]⁺.

The high mass accuracy of a QTOF analyzer allows for the determination of the elemental composition of the parent ion and its fragments, further confirming the molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the [M+H]⁺ ion and obtain structural information similar to that from GC-MS, but often with different fragmentation pathways due to the different ionization method.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which allows for the determination of its elemental composition, a critical step in structural elucidation. For this compound (C₁₂H₁₉NO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with experimental data to confirm its molecular formula with high confidence.

Tandem Mass Spectrometry (MS/MS) is employed to fragment the protonated molecular ion and analyze the resulting product ions, offering detailed insights into the molecule's structure. The fragmentation pattern of substituted benzylamines is well-characterized and typically involves cleavage of the benzylic C-N bond. nih.govresearchgate.netnih.gov In the case of this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield specific fragments that are diagnostic for its structure.

The primary fragmentation pathway involves the formation of a stable methoxybenzyl cation through the cleavage of the C-C bond between the benzyl (B1604629) group and the dimethylamine-methylene group. This fragmentation is characteristic of N-benzyl derivatives. nih.gov The resulting methoxybenzyl fragment can undergo further fragmentation. A key fragment observed in the mass spectra of many N-(2-methoxybenzyl) derivatives is the tropylium-like ion at m/z 121, formed by the loss of the dimethylamine group. nih.gov Another significant ion at m/z 91, corresponding to the tropylium ion, can be formed by the subsequent loss of methoxy radical.

A plausible fragmentation pathway for protonated this compound is outlined below. The analysis of these fragments allows for the unambiguous identification of the substitution pattern on the aromatic ring and the nature of the amine side chain.

Table 1: Predicted MS/MS Fragmentation of Protonated this compound

m/z (mass/charge ratio) Proposed Fragment Ion Structural Origin
194.1545 [C₁₂H₂₀NO]⁺ Protonated Molecular Ion [M+H]⁺
148.0861 [C₁₀H₁₂O]⁺ Loss of dimethylamine
121.0653 [C₈H₉O]⁺ 2-Ethyl-3-methoxybenzyl cation

Note: The m/z values are theoretical exact masses calculated for the proposed fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wpmucdn.com The IR spectrum of this compound would display a combination of characteristic absorption bands corresponding to its constituent methoxybenzyl and dimethylamine moieties.

The methoxybenzyl moiety contributes several distinct bands to the IR spectrum. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.orgpressbooks.pub The C=C stretching vibrations within the aromatic ring give rise to a series of peaks in the 1600-1450 cm⁻¹ range. pressbooks.pub The presence of the methoxy group introduces strong C-O stretching vibrations. Aromatic ethers typically show a strong, characteristic asymmetrical C-O-C stretching band around 1275-1200 cm⁻¹ and a symmetrical stretching band around 1075-1020 cm⁻¹. youtube.com The ethyl group would show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

The dimethylamine moiety , being a tertiary amine, lacks an N-H bond, and therefore, its spectrum will be devoid of the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3500-3300 cm⁻¹ region. quora.comorgchemboulder.com The most diagnostic feature for the aliphatic amine portion of the molecule is the C-N stretching vibration, which is expected to appear in the 1250-1020 cm⁻¹ range as a medium to weak band. orgchemboulder.comdocbrown.info

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group / Moiety
3100–3000 C-H Stretch Aromatic Ring
2975–2850 C-H Stretch Ethyl & Dimethyl groups
1600–1450 C=C Stretch Aromatic Ring
1275–1200 Asymmetric C-O-C Stretch Aromatic Ether (Methoxy)
1250–1020 C-N Stretch Aliphatic Tertiary Amine
1075–1020 Symmetric C-O-C Stretch Aromatic Ether (Methoxy)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. libretexts.org For aromatic compounds like this compound, the benzene ring acts as the primary chromophore, responsible for absorbing UV radiation.

The benzene ring exhibits characteristic π → π* transitions. In substituted benzenes, the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of the substituents on the ring. ijermt.orgup.ac.za The this compound molecule contains two electron-donating groups (ethyl and methoxy) attached to the benzene ring. These auxochromes tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. up.ac.za

The electronic spectrum is expected to show a primary absorption band (E-band) around 200-230 nm and a secondary band (B-band) with fine structure in the 250-280 nm region, both arising from π → π* transitions within the substituted aromatic system. libretexts.orgijermt.org The presence of the lone pair of electrons on the oxygen of the methoxy group and the nitrogen of the dimethylamine group could also potentially lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Transition Type Expected λmax Range (nm) Chromophore
π → π* (E-band) 200–230 Substituted Benzene Ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable data on its molecular geometry, conformation, and intermolecular interactions in the solid state if suitable crystals were obtained. researchgate.net

A crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles. The benzene ring is expected to be largely planar. The substituents—ethyl, methoxy, and dimethylaminomethyl groups—would adopt specific orientations relative to the ring. The geometry around the tertiary nitrogen atom of the dimethylamine group would be trigonal pyramidal.

Key structural parameters that would be determined include:

Bond Lengths: The C-C bond lengths within the aromatic ring, the C-O bonds of the methoxy group, the C-N bonds of the dimethylamine group, and the C-C bonds of the ethyl group.

Bond Angles: The angles defining the geometry of the substituents and their attachment to the aromatic ring.

This data would allow for a detailed understanding of the steric and electronic effects of the substituents on the molecular structure and how the molecules pack together in a crystal lattice.

Table 4: Typical Bond Lengths Expected from X-ray Crystallography of this compound

Bond Type Expected Bond Length (Å)
Aromatic C-C 1.38–1.40
C(aromatic)-C(ethyl) 1.50–1.52
C(ethyl)-C(ethyl) 1.52–1.54
C(aromatic)-O(methoxy) 1.36–1.38
O(methoxy)-C(methyl) 1.41–1.43
C(aromatic)-C(benzyl) 1.50–1.52
C(benzyl)-N 1.46–1.48

Supramolecular Interactions and Packing Arrangements

A definitive analysis of the supramolecular interactions and crystal packing of this compound is not possible at this time due to the absence of published crystallographic data. The determination of how molecules arrange themselves in the solid state and the nature of the non-covalent interactions that govern these arrangements, such as hydrogen bonds and van der Waals forces, relies on experimental techniques like single-crystal X-ray diffraction.

Further research, specifically the successful crystallization of this compound and its analysis by X-ray crystallography, is required to elucidate its supramolecular chemistry.

Chemical Derivatization and Analytical Method Development for 2 Ethyl 3 Methoxybenzyl Dimethylamine

Derivatization Strategies for Enhanced Chromatographic Separation

Chemical derivatization is frequently employed to modify the physicochemical properties of an analyte to improve its behavior in chromatographic systems. jfda-online.com For (2-Ethyl-3-methoxybenzyl)dimethylamine, these strategies are aimed at overcoming challenges inherent to the analysis of amines, such as high polarity and basicity, which can lead to poor peak shape and retention. restek.comgcms.cz

Improvement of Volatility for Gas Chromatography (GC)

The analysis of amines by gas chromatography (GC) can be challenging due to their polarity and potential for adsorption on active sites within the GC system, leading to tailing peaks. restek.com While highly volatile amines can sometimes be analyzed directly using specialized inert columns, less volatile compounds like this compound often require derivatization to increase their volatility and thermal stability. gcms.cznih.gov

Common derivatization techniques for amines, such as acylation and silylation, primarily target the active hydrogens on primary and secondary amines. jfda-online.comresearchgate.net Acylation, for instance, involves reacting the amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form more volatile and stable amides. researchgate.netlibretexts.org Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, which reduces polarity and intermolecular hydrogen bonding, thereby increasing volatility. researchgate.net

However, as a tertiary amine, this compound lacks the active hydrogen necessary for these conventional reactions. Therefore, direct derivatization to improve volatility is not straightforward. Analytical approaches for such compounds often circumvent derivatization by using highly inert GC columns specifically designed for amines, which minimize surface interactions and allow for the chromatography of underivatized compounds. restek.comgcms.cz Alternative strategies could involve more complex chemical modifications, though these are less common for routine analysis.

Table 1: Common Derivatization Reagents for Amines in GC Analysis Note: These reagents are primarily effective for primary and secondary amines.

Reagent ClassExample ReagentTarget Functional GroupDerivative Properties
Acylation Trifluoroacetic anhydride (TFAA)Primary & Secondary AminesIncreased volatility, thermal stability; electron-capturing for ECD. researchgate.netlibretexts.org
Pentafluorobenzoyl chloride (PFBOC)Primary & Secondary AminesEnhanced stability and volatility. researchgate.net
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Primary & Secondary Amines, Alcohols, PhenolsIncreased volatility, more stable, yields symmetrical peaks. researchgate.net
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Primary & Secondary Amines, AlcoholsForms stable t-butyldimethylsilyl (TBDMS) derivatives.

Modification for High-Performance Liquid Chromatography (HPLC) Retention and Detection

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of less volatile amines. thermofisher.comnih.gov For this compound, derivatization can be used to modify its polarity, thereby improving its retention characteristics on reversed-phase columns and enhancing detection. thermofisher.com Pre-column derivatization converts the analyte into a more hydrophobic derivative, leading to stronger interaction with the stationary phase and better separation from polar interferences. psu.edu

Reagents that introduce bulky, nonpolar groups can significantly increase retention times. While many reagents target primary and secondary amines, derivatization strategies for HPLC can be more versatile. thermofisher.com For instance, reagents can be chosen to not only improve retention but also to introduce a detectable tag, a strategy discussed in the following sections. The goal is to create a derivative that is sufficiently retained on common stationary phases like C18, allowing for robust and reproducible quantification. nih.gov

Derivatization for Improved Spectroscopic Signal and Detection Sensitivity

While the inherent structure of this compound contains a chromophore (the methoxybenzyl group), its absorptivity may be insufficient for trace-level analysis. researchgate.net Derivatization offers a powerful solution by introducing moieties that significantly enhance the response of UV-Visible, fluorescence, or mass spectrometry detectors. jfda-online.com

Introduction of Chromophores or Fluorophores for UV/Fluorescence Detection

For enhanced sensitivity in HPLC, derivatization agents that introduce a highly responsive chromophore or fluorophore are widely used. thermofisher.comsdiarticle4.com Fluorescence detection is particularly advantageous due to its high sensitivity and selectivity. psu.edu

Common derivatizing agents for amines include:

Dansyl Chloride (DNS-Cl) : Reacts with primary and secondary amines to produce intensely fluorescent derivatives. sdiarticle4.comthermofisher.com

9-fluorenylmethyl chloroformate (FMOC-Cl) : Another widely used reagent that reacts with primary and secondary amines to form highly fluorescent products detectable at low concentrations. libretexts.orgthermofisher.com

o-Phthalaldehyde (OPA) : Reacts rapidly with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. nih.govpsu.edu

These specific reagents are not directly reactive with the tertiary amine group of this compound. Analytical methods for tertiary amines requiring enhanced UV or fluorescence detection might involve an initial chemical conversion step (e.g., demethylation) to generate a secondary amine that can then be derivatized. Alternatively, a derivatizing agent that targets another part of the molecule could be employed, though this is less common. The principle remains to attach a molecular tag that provides a strong and specific signal for the detector being used. thermofisher.comthermofisher.com

Table 2: Common Reagents for UV/Fluorescence Derivatization of Amines

ReagentTarget AmineDetection ModeKey Advantages
Dansyl Chloride (DNS-Cl) Primary, SecondaryFluorescence, UVHigh sensitivity, stable derivatives. sdiarticle4.comthermofisher.com
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary, SecondaryFluorescence, UVStrong fluorescence, widely used for amino acids. libretexts.orgthermofisher.com
o-Phthalaldehyde (OPA) PrimaryFluorescenceRapid reaction, non-fluorescent reagent (low background). nih.govpsu.edu
Benzoyl Chloride Primary, SecondaryUVSimple reaction, stable derivatives, good for polyamines. libretexts.orgsdiarticle4.com

Modification for Mass Spectrometry Detectability (e.g., Enhanced Ionization)

In liquid chromatography-mass spectrometry (LC-MS), the efficiency of analyte ionization is crucial for achieving high sensitivity. researchgate.net this compound, with its basic dimethylamino group, is expected to ionize reasonably well under positive electrospray ionization (ESI) conditions. However, in complex biological matrices, ion suppression can significantly reduce the signal. researchgate.netgriffith.edu.au

Derivatization can be employed to enhance MS detectability by introducing a group that is more easily ionized or is permanently charged. nih.govrsc.org This strategy, often called "charge-tagging," can dramatically improve the signal-to-noise ratio. For a tertiary amine, this can be achieved through quaternization, where an alkylating agent is used to add a fourth alkyl group to the nitrogen, creating a permanently positively charged quaternary ammonium (B1175870) ion. This ensures efficient ionization that is less susceptible to matrix effects and changes in mobile phase pH. nih.gov Furthermore, derivatization can shift the mass-to-charge ratio (m/z) of the analyte to a higher, less crowded region of the mass spectrum, reducing potential interferences. jfda-online.com Studies on benzylamines have shown that fragmentation patterns, which are key to structural confirmation, are heavily influenced by the molecule's structure and can be made more predictable through derivatization. nih.gov

Role of Derivatization in Enantiomeric Resolution via Diastereomer Formation

The compound this compound is achiral and therefore does not exist as enantiomers. However, the principle of enantiomeric resolution through diastereomer formation is a fundamental analytical technique that would be applied if the target molecule contained a stereocenter.

This method involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent (CDA). wikipedia.orgwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers.

Enantiomers have identical physical properties (e.g., boiling point, solubility, chromatographic retention time on achiral columns), making them impossible to separate by conventional means. wikipedia.org Diastereomers, in contrast, have different physical properties and can be separated using standard achiral chromatographic techniques like GC or HPLC. thieme-connect.delibretexts.org

Once the diastereomers are separated, the chiral derivatizing agent can be chemically cleaved, yielding the two original enantiomers in their pure forms. wikipedia.orglibretexts.org This indirect method of chiral separation is a cornerstone of stereochemical analysis.

Table 3: Examples of Chiral Derivatizing Agents (CDAs) for Amines

Chiral Derivatizing Agent (CDA)AbbreviationTarget Functional GroupResulting Diastereomer
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) MTPAAmines, AlcoholsAmide, Ester wikipedia.org
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) FDAAPrimary & Secondary AminesAmide nih.gov
(R)-1-(1-Naphthyl)ethyl isocyanate NEICAmines, AlcoholsUrea, Carbamate
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate GITCPrimary & Secondary AminesThiourea thieme-connect.de

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound, particularly at trace levels within complex sample matrices, necessitates the development and application of highly sensitive and selective analytical methodologies. The inherent chemical properties of this tertiary amine, including its basicity and potential for volatility, inform the selection of appropriate analytical strategies. Research into analogous N-benzyl and N,N-dimethylbenzylamine compounds provides a framework for establishing robust analytical protocols.

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of specific compounds in intricate mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly versatile and sensitive technique for the analysis of substituted benzylamines and related compounds in various matrices. ojp.gov The separation is typically achieved using reversed-phase chromatography, where the mobile phase composition can be tuned to optimize the retention and peak shape of the analyte. sielc.com For tertiary amines like this compound, a mobile phase consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. researchgate.net The acidic modifier helps to protonate the amine, leading to better chromatographic performance.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, typically yielding a prominent protonated molecule [M+H]⁺ in the positive ion mode. researchgate.net Tandem mass spectrometry (MS/MS) is then used for selective detection and quantification. In this mode, the [M+H]⁺ ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity. nih.gov

The fragmentation of the parent ion is predictable based on the structure of this compound. Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of characteristic fragment ions. For instance, a major fragment would be expected from the loss of the dimethylamino group or the formation of a substituted tropylium (B1234903) ion. The selection of specific precursor-to-product ion transitions allows for highly selective quantification, minimizing interference from matrix components.

Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 90% B over 6 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion ([M+H]⁺)m/z (calculated for C₁₂H₁₉NO)
Product Ion 1 (Quantifier)Hypothetical fragment m/z
Product Ion 2 (Qualifier)Hypothetical fragment m/z
Collision EnergyOptimized for fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. umich.edu While this compound may be amenable to direct GC-MS analysis, derivatization is often employed to improve chromatographic behavior and mass spectral characteristics. umich.edu Acylation with reagents like trifluoroacetic anhydride (TFAA) can be used, although this is more common for primary and secondary amines. ljmu.ac.ukbohrium.com For tertiary amines, the focus is often on optimizing the GC conditions to achieve good peak shape and resolution without derivatization.

In GC-MS analysis, the compound is vaporized and separated on a capillary column, typically with a non-polar or mid-polarity stationary phase. bohrium.com The retention time is a characteristic property that aids in identification. Following separation, the analyte is ionized, most commonly by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (if stable enough) and a series of fragment ions that constitute a unique fingerprint for the compound. ojp.gov For N,N-dimethylbenzylamine derivatives, a characteristic fragment is often the iminium ion resulting from alpha-cleavage. The fragmentation pattern of this compound would be influenced by the ethyl and methoxy (B1213986) substituents on the benzene (B151609) ring.

Predicted GC-MS Fragmentation for this compound

Ion DescriptionPredicted m/z
Molecular Ion [M]⁺(Calculated for C₁₂H₁₉NO)
Iminium Ion [CH₂N(CH₃)₂]⁺58
Substituted Benzyl (B1604629) Cation(Calculated for C₁₀H₁₃O)
Loss of Ethyl Radical(M - 29)
Loss of Methoxy Radical(M - 31)

The analysis of this compound at trace levels is often complicated by the presence of a complex sample matrix, such as biological fluids (e.g., plasma, urine), environmental samples (e.g., wastewater), or forensic evidence. ojp.govresearchgate.net These matrices contain numerous endogenous and exogenous compounds that can interfere with the analysis, leading to issues such as ion suppression or enhancement, co-eluting peaks, and background noise.

Matrix Effects: In LC-MS/MS, matrix effects are a significant challenge. Co-eluting compounds from the matrix can affect the ionization efficiency of the target analyte in the ESI source, leading to either suppression or enhancement of the signal. nih.gov This can result in inaccurate quantification. To mitigate matrix effects, several strategies can be employed:

Effective Sample Preparation: Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are crucial to remove interfering components before analysis. nih.gov

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the bulk of the matrix components is essential.

Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Isomeric Differentiation: A major analytical challenge for substituted benzylamines is the differentiation of positional isomers. ljmu.ac.ukresearchgate.net For example, this compound has several potential isomers (e.g., (3-Ethyl-2-methoxybenzyl)dimethylamine, (4-Ethyl-3-methoxybenzyl)dimethylamine). These isomers may have very similar chromatographic properties and can produce similar fragment ions in mass spectrometry. bohrium.com Achieving baseline chromatographic separation is the most reliable way to distinguish between isomers. bohrium.comojp.gov High-resolution mass spectrometry can also aid in confirming elemental composition, but may not be sufficient for differentiation without chromatographic separation. In GC-MS, slight differences in retention times on specific columns may allow for separation. ojp.gov

Low Concentrations: When the analyte is present at very low concentrations, achieving the required sensitivity can be challenging. This necessitates the optimization of all analytical parameters, from sample extraction and concentration to the sensitivity of the mass spectrometer. The development of methods with low limits of detection (LOD) and limits of quantification (LOQ) is critical for trace analysis.

Computational Studies on Electronic Structure and Reactivity of 2 Ethyl 3 Methoxybenzyl Dimethylamine

Density Functional Theory (DFT) Calculations for Molecular Propertiesnih.govnih.govresearchgate.net

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of many-body systems. It is widely used to predict a range of molecular properties, offering a balance between accuracy and computational cost. For (2-Ethyl-3-methoxybenzyl)dimethylamine, DFT calculations provide a foundational understanding of its geometry, stability, and electronic behavior.

Optimized Geometries and Conformational Analysisnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, this involves a conformational analysis to find the lowest energy conformer. pjbmb.org.pk This is often achieved by performing a Potential Energy Surface (PES) scan, where specific dihedral angles are systematically rotated to map out the energy landscape and identify the global minimum. nih.gov The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC(ar)-C(ethyl)1.51 Å
Bond LengthC(ar)-O1.37 Å
Bond LengthO-C(methoxy)1.43 Å
Bond LengthC(benzyl)-N1.47 Å
Bond AngleC(ar)-C(ar)-C(ethyl)121.5°
Bond AngleC(ar)-O-C(methoxy)118.0°
Dihedral AngleC(ar)-C(benzyl)-N-C(methyl)-175.0°

Note: The values presented are hypothetical and for illustrative purposes.

HOMO-LUMO Energy Gaps and Electronic Transitionsnih.govnih.govresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

Electronic transitions, such as those observed in UV-visible spectroscopy, often involve the excitation of an electron from the HOMO to the LUMO. nih.govlibretexts.org The energy of this transition corresponds to the HOMO-LUMO gap. For this compound, the distribution of these orbitals reveals that the HOMO is likely localized on the electron-rich methoxybenzene ring and the dimethylamine (B145610) group, while the LUMO may be distributed over the aromatic system.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-0.95
Energy Gap (ΔE)4.90

Note: The values presented are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysisnih.govnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netuni-muenchen.de

For this compound, the MEP surface would show negative potential concentrated around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the dimethylamine group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the ethyl and methyl groups, as well as the aromatic ring, would exhibit positive potential, making them potential sites for nucleophilic interaction.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)researchgate.net

DFT calculations are widely employed to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, one can obtain theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.gov

Predicted NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical shifts can be correlated with experimental data to assign signals accurately. Similarly, calculated vibrational frequencies correspond to the peaks in an IR spectrum. Due to systematic errors in calculations, these frequencies are often multiplied by a scaling factor to improve agreement with experimental results. epstem.net

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyAssignmentPredicted Value
¹H NMR-OCH₃3.8 ppm
¹H NMR-N(CH₃)₂2.3 ppm
¹³C NMRC-O (aromatic)158 ppm
¹³C NMR-N(CH₃)₂45 ppm
IRC-H (aromatic) stretch3050 cm⁻¹
IRC-O (ether) stretch1250 cm⁻¹

Note: The values presented are hypothetical and for illustrative purposes.

Quantum Chemical Descriptors for Chemical Reactivitynih.govnih.gov

Beyond the HOMO-LUMO gap, a set of global reactivity descriptors derived from DFT, known as quantum chemical descriptors, can provide a more quantitative picture of a molecule's reactivity. hakon-art.com These descriptors are calculated from the energies of the frontier orbitals and provide insight into the stability and reactivity of the molecule as a whole. researchgate.netresearchgate.net

Hardness, Softness, and Electrophilicity Indices

Key global reactivity descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.

Chemical Softness (S) is the reciprocal of hardness and indicates the ease with which the electron cloud can be polarized. "Soft" molecules are more reactive.

The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. mdpi.com

These indices are calculated using the energies of the HOMO and LUMO. researchgate.net

Table 4: Calculated Quantum Chemical Descriptors

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO5.85
Electron Affinity (A)-ELUMO0.95
Hardness (η)(I - A) / 22.45
Softness (S)1 / (2η)0.204
Electrophilicity Index (ω)(I + A)² / (8η)2.35

Note: The values presented are hypothetical and based on the illustrative energies in Table 2.

Solvation Effects and Intermolecular Interactions Modeling

Solvation Models:

Computational chemistry employs two main types of solvation models to simulate the effect of a solvent on a solute: implicit and explicit models. wikipedia.org

Implicit Solvation Models: Also known as continuum models, these methods represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com This approach is computationally efficient and can provide a good approximation of the average solvent effect. nih.gov Popular implicit models that could be applied to this compound include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). nih.gov These models would calculate the solvation free energy, which is essential for predicting how the molecule behaves in different solvents. numberanalytics.com

Explicit Solvation Models: In this approach, individual solvent molecules are explicitly included in the simulation. This method provides a more detailed and physically accurate description of the solute-solvent interactions, including specific hydrogen bonds and local solvent ordering. wikipedia.org For a molecule like this compound, explicit models using solvents such as water or methanol (B129727) would allow for a detailed analysis of the interactions between the dimethylamine group and the methoxy group with the solvent molecules. However, this level of detail comes at a significantly higher computational cost. wikipedia.org

Intermolecular Interactions Modeling:

The non-covalent interactions that this compound can engage in are critical for its physical properties and its interactions with other molecules. These interactions are governed by forces such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. gatech.edu

Hydrogen Bonding: The nitrogen atom of the dimethylamine group and the oxygen atom of the methoxy group in this compound can act as hydrogen bond acceptors. Computational methods can be used to identify potential hydrogen bonding sites and calculate the strength and geometry of these bonds. nih.gov

π-Interactions: The substituted benzene (B151609) ring is capable of participating in π-π stacking and cation-π interactions. Quantum chemical calculations can quantify the energy of these interactions, providing insight into how the molecule might interact with other aromatic systems or cations. gatech.edu

Energy Decomposition Analysis (EDA): To gain a deeper understanding of the nature of intermolecular interactions, Energy Decomposition Analysis (EDA) can be employed. EDA breaks down the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion energies. diva-portal.org This analysis would reveal the dominant forces in the interaction of this compound with other molecules.

Hypothetical Research Findings:

While no specific data exists for this compound, we can hypothesize the type of data that would be generated from a computational study. The following tables illustrate the potential format of such findings.

Table 1: Calculated Solvation Free Energies (ΔGsolv) of this compound in Various Solvents using an Implicit Solvation Model.

SolventDielectric Constant (ε)ΔGsolv (kcal/mol)
Water78.39Data Not Available
Methanol32.6Data Not Available
Acetonitrile (B52724)37.5Data Not Available
Chloroform4.81Data Not Available
Hexane1.88Data Not Available

Table 2: Energy Decomposition Analysis of the Interaction between this compound and a Water Molecule.

Interaction Energy ComponentEnergy (kcal/mol)
ElectrostaticData Not Available
Exchange-RepulsionData Not Available
PolarizationData Not Available
DispersionData Not Available
Total Interaction Energy Data Not Available

These tables, once populated with data from actual computational studies, would provide valuable quantitative insights into the behavior of this compound in solution and its interactions with its environment. Such studies are essential for applications in materials science and medicinal chemistry where understanding molecular interactions is paramount. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Ethyl 3 Methoxybenzyl Dimethylamine

Oxidation Reactions of the Amine Moiety

The dimethylamine (B145610) group in (2-Ethyl-3-methoxybenzyl)dimethylamine is susceptible to oxidation, which can proceed through several pathways depending on the oxidant and reaction conditions. Common transformations include N-oxide formation, demethylation, and oxidation at the benzylic position.

One of the primary oxidation products of tertiary amines is the corresponding N-oxide. This is typically achieved by treatment with oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid. The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant.

Oxidative N-demethylation is another significant reaction pathway. This can occur through various mechanisms. For instance, the Polonovski reaction involves the treatment of the corresponding N-oxide with acetic anhydride (B1165640), leading to an N-acetoxyammonium salt intermediate. This intermediate can then eliminate a proton from one of the methyl groups or the benzylic position, followed by hydrolysis to yield the demethylated amine and formaldehyde (B43269), or the corresponding benzaldehyde (B42025) and dimethylamine. The regioselectivity of this elimination is influenced by the electronic nature of the substituents on the aromatic ring.

Anodic oxidation of N,N-dimethylbenzylamine in methanol (B129727) has been shown to yield both α-methoxy-N,N-dimethylbenzylamine and N-methoxymethyl-N-methylbenzylamine, indicating that oxidation can occur at both the benzylic position and the N-methyl groups. The ratio of these products is dependent on the reaction conditions, such as the nature of the base employed.

Furthermore, oxidation with reagents like 1-chlorobenzotriazole (B28376) can lead to the formation of benzaldehyde derivatives and N-methylbenzylamine, suggesting a pathway involving initial oxidation at the nitrogen followed by elimination and hydrolysis.

Oxidation Reaction Typical Reagents Major Products
N-OxidationH₂O₂, m-CPBAThis compound N-oxide
Oxidative N-DemethylationPolonovski reaction (N-oxide + Ac₂O), various oxidants(2-Ethyl-3-methoxybenzyl)methylamine, Formaldehyde
Benzylic OxidationAnodic oxidation, other oxidants2-Ethyl-3-methoxybenzaldehyde (B1508526), Dimethylamine

Reduction Reactions of Aromatic or Other Functional Groups

The aromatic ring of this compound is relatively resistant to reduction and requires forcing conditions, such as catalytic hydrogenation at high pressure and temperature. Under these conditions, the benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring. The methoxy (B1213986) group can also be cleaved under vigorous hydrogenolysis conditions.

Catalytic hydrogenation of anisole (B1667542) (methoxybenzene), a related structure, has been studied and typically yields methoxycyclohexane as the primary product, with further reaction leading to cyclohexanol (B46403) and cyclohexane. The choice of catalyst (e.g., Rh, Ni) and reaction conditions (temperature, pressure) significantly influences the product distribution and the extent of hydrodeoxygenation versus hydrogenation. For instance, at lower temperatures, hydrogenation of the aromatic ring is favored, while at higher temperatures, hydrogenolysis of the C-O bond in the methoxy group and even C-C bond cleavage can occur.

The dimethylamino and ethyl groups are generally stable to these reduction conditions. Standard hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are not capable of reducing the aromatic ring or the ether linkage of the methoxy group.

Substitution Reactions on the Aromatic Ring and Alkyl Chains

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: ethyl, methoxy, and dimethylaminomethyl. These groups increase the electron density of the benzene ring, making it more nucleophilic.

All three substituents are ortho, para-directing. The methoxy group is a strong activating group, directing incoming electrophiles primarily to the positions ortho and para to it. The ethyl group is a weakly activating group, also directing ortho and para. The dimethylaminomethyl group, while inductively withdrawing due to the electronegativity of nitrogen, can participate in directing the electrophile to the ortho position through the formation of a stable intermediate via coordination with the reagent (directed ortho metalation).

The regiochemical outcome of an EAS reaction on this polysubstituted ring will be a complex interplay of the directing effects of all three groups, as well as steric hindrance. The positions most likely to be attacked by an electrophile are C4, C6, and potentially C2 (if directed metalation is involved). Predicting the major product would require consideration of the specific electrophile and reaction conditions.

Substitution reactions on the alkyl chains are less common under typical electrophilic aromatic substitution conditions. However, the benzylic protons of the ethyl group and the protons on the N-methyl groups can be susceptible to abstraction by strong bases, leading to potential functionalization at these positions.

Degradation Pathways Under Environmental or Chemical Stress

Photodegradation Mechanisms and Products

Benzylamines are known to undergo photodegradation upon exposure to UV light. The primary photochemical process often involves the cleavage of the benzylic C-N bond, leading to the formation of a benzyl (B1604629) radical and a dimethylaminyl radical. These radicals can then undergo a variety of secondary reactions, such as dimerization, disproportionation, or reaction with oxygen and solvent molecules.

The presence of a methoxy group on the aromatic ring can influence the photodegradation pathway. In the case of 4-methoxybenzylamine, photocatalytic oxidation has been shown to yield the corresponding aldehyde. This suggests a pathway where the benzylic C-H bond is oxidized.

The photodegradation of N,N-dimethylbenzylamine can also proceed via N-dealkylation. For instance, photoexcited polycyclic nitroaromatic compounds can sensitize the N-demethylation of N,N-dimethylaminobenzylidene derivatives.

The specific products of photodegradation of this compound in an environmental context would likely include 2-ethyl-3-methoxybenzaldehyde, 2-ethyl-3-methoxybenzyl alcohol, and various products resulting from the coupling and further reactions of the initial radical fragments.

Hydrolytic Stability and Pathways

Benzylamines are generally stable towards hydrolysis under neutral pH conditions. The C-N bond is not readily cleaved by water. However, under strongly acidic or basic conditions and at elevated temperatures, hydrolysis may occur, although it is typically a slow process.

The primary amine moiety in benzylamine (B48309) itself is stable across a wide pH range. While specific data on the hydrolytic stability of this compound is not available, it is expected to be hydrolytically stable under typical environmental conditions. Degradation in aqueous environments is more likely to be driven by photochemical or microbial processes rather than direct hydrolysis.

Thermal Decomposition Processes

The thermal decomposition of benzylamines has been studied, and the primary initial step is typically the homolytic cleavage of the C-N bond. In the case of benzylamine, thermal decomposition yields ammonia (B1221849) and dibenzyl, consistent with the formation of benzyl and amino radicals. Shock tube studies of benzylamine decomposition have determined the C-N bond dissociation energy to be approximately 305 kJ mol⁻¹.

For N,N-dimethylbenzylamine, thermal decomposition can also involve reactions of the methyl groups. Pyrolysis-gas chromatography-mass spectrometry of benzyltrialkylammonium salts shows that at lower temperatures, simple substitution reactions dominate, while at higher temperatures, intermolecular reactions leading to products like 1,2-diphenylethane (B90400) and stilbene (B7821643) become more prevalent.

The fragmentation of protonated methoxy-substituted benzylamines in mass spectrometry involves the initial loss of ammonia, followed by fragmentation of the resulting benzylic ion. For a 3-methoxy, 4-hydroxybenzylamine, the loss of a methyl radical from the methoxy group is observed at high collision energy. This suggests that under high-energy conditions, cleavage of the methoxy group can occur.

Role As a Synthetic Building Block and Intermediate in Organic Chemistry

Utilization in the Synthesis of More Complex Organic Molecules

While direct examples of the synthesis of complex molecules starting from (2-Ethyl-3-methoxybenzyl)dimethylamine are not extensively documented in publicly available literature, its structural motifs are present in pharmacologically significant molecules. Its role as a key intermediate can be inferred from the synthesis of related analgesic compounds, such as Tapentadol and Tramadol.

In the synthesis of Tapentadol, a centrally acting analgesic, a key intermediate is (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. harvard.eduresearchgate.net The synthesis of this intermediate often involves the reaction of a Grignard or organolithium reagent derived from 3-bromoanisole (B1666278) with an appropriate aminoketone. mdpi.com By analogy, this compound represents a plausible precursor or intermediate in the synthesis of novel analogs of such therapeutic agents. The core structure, a substituted 3-methoxyphenyl (B12655295) ring with a basic side chain, is a common feature in molecules designed to interact with opioid receptors.

The general synthetic approach to these types of molecules often involves a multi-step sequence where the substituted benzylamine (B48309) moiety is constructed and then further elaborated. For instance, a common strategy is the Mannich reaction, followed by Grignard addition and subsequent reduction and demethylation steps. mdpi.com

Table 1: Key Intermediates in the Synthesis of Analgesic Compounds

IntermediateTarget MoleculeSynthetic Utility
(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amineTapentadolA crucial precursor that undergoes demethylation to yield the final active pharmaceutical ingredient. wikipedia.org
2-((Dimethylamino)methyl)cyclohexan-1-oneTramadolReacts with a Grignard reagent derived from 3-bromoanisole to form the core structure of Tramadol.

Functional Group Interconversions and Scaffold Modifications

The structure of this compound offers several sites for functional group interconversions and scaffold modifications, primarily centered around the aromatic ring and the dimethylamino group. A powerful tool for such modifications is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org

In DoM, a functional group on an aromatic ring directs the deprotonation of a nearby ortho-position by an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce new functional groups with high regioselectivity. uwindsor.ca

Both the dimethylaminomethyl group and the methoxy (B1213986) group are effective Directed Metalation Groups (DMGs). wikipedia.orgorganic-chemistry.org The lone pair of electrons on the nitrogen or oxygen atom coordinates to the lithium ion of the organolithium reagent, positioning the base to abstract a proton from the adjacent ortho-position.

In the case of this compound, the dimethylaminomethyl group is generally a stronger DMG than the methoxy group. Therefore, lithiation is expected to occur preferentially at the position ortho to the dimethylaminomethyl group. This would lead to the formation of a lithiated intermediate that can be trapped with various electrophiles.

Table 2: Potential Scaffold Modifications via Directed ortho-Metalation

ElectrophileIntroduced Functional GroupPotential Product
D₂ODeuterium(2-Deuterio-6-ethyl-5-methoxybenzyl)dimethylamine
I₂Iodine(2-Ethyl-6-iodo-3-methoxybenzyl)dimethylamine
CO₂Carboxylic acid2-((Dimethylamino)methyl)-3-ethyl-4-methoxybenzoic acid
DMFAldehyde2-((Dimethylamino)methyl)-3-ethyl-4-methoxybenzaldehyde
R-CHOSecondary alcohol1-(2-((Dimethylamino)methyl)-3-ethyl-4-methoxyphenyl)-1-alkanol
Me₃SiClTrimethylsilyl (B98337)(2-Ethyl-3-methoxy-6-(trimethylsilyl)benzyl)dimethylamine

Furthermore, the dimethylamino group itself can undergo functional group interconversions. For example, it can be quaternized with alkyl halides to form quaternary ammonium (B1175870) salts, which can act as phase-transfer catalysts. wikipedia.org The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield a phenol, a common transformation in the final steps of synthesizing molecules like Tapentadol. wikipedia.org

Contribution to the Development of New Synthetic Methodologies

The principles demonstrated by the reactivity of this compound and related compounds contribute to the broader development of synthetic methodologies. The application of Directed ortho-Metalation to functionalize substituted benzenes is a cornerstone of modern organic synthesis, allowing for the construction of complex, polysubstituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution reactions. wikipedia.orgorganic-chemistry.org

The competition and synergy between different DMGs on the same aromatic ring, such as the dimethylaminomethyl and methoxy groups in this compound, provide valuable insights for synthetic chemists in planning regioselective functionalization strategies. Understanding the hierarchy of directing groups allows for predictable and controlled synthesis of specific isomers. uwindsor.ca

Moreover, the use of intermediates like this compound in the synthesis of bioactive molecules drives the innovation of new synthetic routes that are more efficient, stereoselective, and scalable. The development of asymmetric syntheses and the use of novel catalysts for key transformations in these routes are active areas of research.

The study of lithiated benzylamine species also contributes to a fundamental understanding of organolithium chemistry, including the structure and reactivity of these intermediates. nih.gov This knowledge can then be applied to the design of new reactions and the synthesis of a wide array of target molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ethyl-3-methoxybenzyl)dimethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation of precursors like 2-ethyl-3-methoxybenzaldehyde with dimethylamine under hydrogenation conditions. For example, refluxing in ethanol with a palladium catalyst (e.g., Pd/C) at 60–80°C for 6–12 hours can yield the target compound. Optimization requires monitoring reaction progress via TLC or GC-MS and adjusting parameters like temperature, catalyst loading, and solvent polarity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at C3, ethyl at C2) via 1^1H and 13^{13}C NMR chemical shifts.
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

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